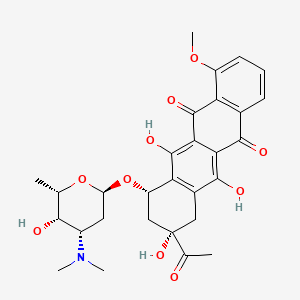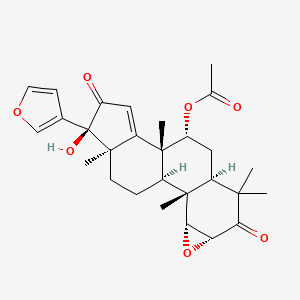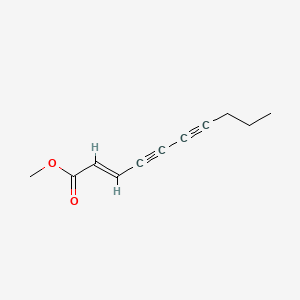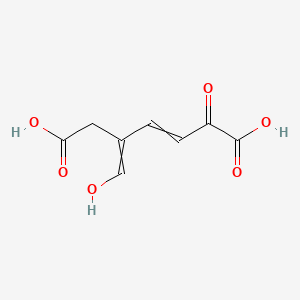
5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid is a chemical compound with the molecular formula C8H8O6. . This compound is characterized by its unique structure, which includes both hydroxyl and formyl functional groups attached to a heptadienedioic acid backbone. It is a derivative of muconic semialdehyde and has significant roles in various chemical and biological processes.
Preparation Methods
The synthesis of 5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of 5-hydroxymethylfurfural (HMF) to produce 5-formyl-2-hydroxyhepta-2,4-dienedioic acid . This reaction typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale oxidation processes using advanced catalytic systems to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction may yield alcohol derivatives .
Scientific Research Applications
5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of various organic compounds In biology, it plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactionsIndustrially, it is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidative and reductive processes, leading to the formation of various metabolites. The compound’s hydroxyl and formyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can influence cellular processes and metabolic pathways, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid can be compared with other similar compounds, such as 5-formyl-2-hydroxyhepta-2,4-dienedioate and 2-hydroxy-5-carboxymethylmuconate semialdehyde . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of hydroxyl and formyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H8O6 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
5-(hydroxymethylidene)-2-oxohept-3-enedioic acid |
InChI |
InChI=1S/C8H8O6/c9-4-5(3-7(11)12)1-2-6(10)8(13)14/h1-2,4,9H,3H2,(H,11,12)(H,13,14) |
InChI Key |
JCYNPXMAUUAOMA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CO)C=CC(=O)C(=O)O)C(=O)O |
Synonyms |
2-hydroxy-5-carboxymethylmuconate semialdehyde 5-carboxymethyl-2-hydroxymuconate semialdehyde CHMSA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


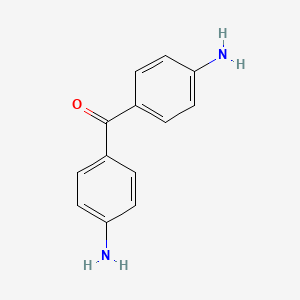

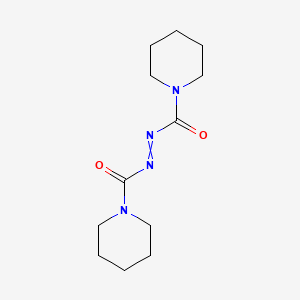
![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)
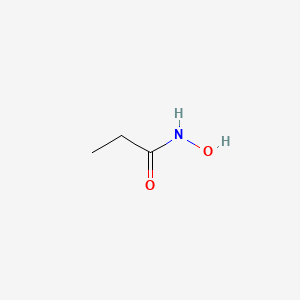
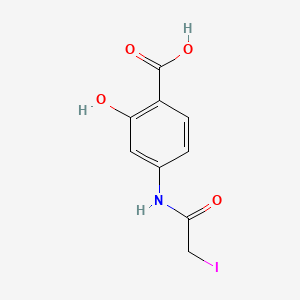
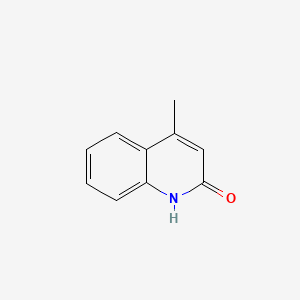
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
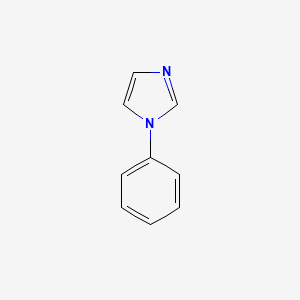
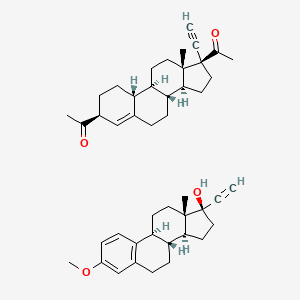
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
